molecular formula C15H18O4 B1254882 11beta,13-Dihydro-8-deoxylactucin

11beta,13-Dihydro-8-deoxylactucin

Cat. No. B1254882
M. Wt: 262.3 g/mol
InChI Key: SNIFBMIPCYBVSS-LMVZTGKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,13-dihydro-8-deoxylactucin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of 8-deoxylactucin. Found in chicory It has a role as a plant metabolite. It is an azulenofuran, a cyclic terpene ketone, an enone, a sesquiterpene lactone and a primary alcohol. It derives from a lactucin.

Scientific Research Applications

Enzymatic Activity and Its Role in Glucocorticoid Regulation

Research on 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD 1), a closely related enzyme to 11beta,13-Dihydro-8-deoxylactucin, highlights its significance in the interconversion of active 11beta-hydroxyglucocorticoids into inactive 11-ketosteroids. This process regulates glucocorticoid access to their receptors. It's interesting to note that 11beta-HSD 1 also participates in the detoxification of xenobiotic carbonyl compounds, adding to its physiological importance (Blum, Martin, & Maser, 2000).

Tissue-Specific Regulation and Potential Therapeutic Targets

Further research into 11beta-HSD1 emphasizes its role in physiology and pathology, particularly in obesity and the metabolic syndrome. This enzyme's bidirectional nature, functioning predominantly as a reductase, makes it a crucial factor in enhancing glucocorticoid receptor activation in specific tissues (Tomlinson et al., 2004). The therapeutic potential of inhibiting 11beta-HSD1 for conditions like obesity, metabolic syndrome, glaucoma, and osteoporosis remains a significant area of exploration.

Modulation of Local Glucocorticoid Levels

The modulation of local cortisol levels by 11beta-HSDs, including types like 11beta,13-Dihydro-8-deoxylactucin, is crucial in understanding the physiological role of these enzymes. Their importance in common diseases such as primary obesity and essential hypertension offers insights into novel therapies arising from a better understanding of the 11beta HSD system (Sandeep & Walker, 2001).

properties

Product Name

11beta,13-Dihydro-8-deoxylactucin

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3S,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3/t8-,10-,13-,14-/m0/s1

InChI Key

SNIFBMIPCYBVSS-LMVZTGKYSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta,13-Dihydro-8-deoxylactucin
Reactant of Route 2
11beta,13-Dihydro-8-deoxylactucin
Reactant of Route 3
11beta,13-Dihydro-8-deoxylactucin
Reactant of Route 4
11beta,13-Dihydro-8-deoxylactucin
Reactant of Route 5
11beta,13-Dihydro-8-deoxylactucin
Reactant of Route 6
11beta,13-Dihydro-8-deoxylactucin

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